But-3-EN-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBWJCUHSVVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574929 | |
| Record name | But-3-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34375-90-1 | |
| Record name | 3-Buten-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34375-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | But-3-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-en-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for But 3 En 2 Amine and Its Derivatives
Chemoenzymatic Synthesis Approaches
Chemoenzymatic routes offer a powerful combination of classical chemical reactions and highly selective biological catalysis. This synergy enables the synthesis of chiral amines with high purity under mild reaction conditions.
Sequential Oxidation-Biotransamination Strategies
A prominent chemoenzymatic strategy involves a one-pot, two-step sequential process that transforms racemic secondary alcohols into optically enriched amines. rsc.org This methodology begins with the oxidation of the alcohol to a ketone intermediate, which is then subjected to a stereoselective amination. rsc.org This approach is particularly effective for converting (hetero)aromatic secondary alcohols into valuable chiral amines. rsc.org
The initial step utilizes an oxidation system, often comprising a laccase enzyme in conjunction with a mediator like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). acs.org The laccase/TEMPO system efficiently oxidizes the alcohol to the corresponding ketone. rsc.org Following the oxidation, the intermediate ketone is converted into a chiral amine through biotransamination, a reaction catalyzed by amine transaminases (ATAs). rsc.orgmdpi.com This sequential cascade is advantageous as it reduces the number of unit operations and purification steps typically required in multi-step syntheses. acs.org
Role of Laccases and Amine Transaminases in Stereoselective Routes
Laccases and amine transaminases (ATAs) are the cornerstone enzymes in these stereoselective routes. nih.gov Laccases, such as the one derived from Trametes versicolor, are oxidoreductases that, when paired with the TEMPO radical, catalyze the selective oxidation of racemic alcohol precursors to their corresponding ketone intermediates. nih.gov
Following the oxidation, amine transaminases are introduced to perform an asymmetric reductive amination of the ketone. nih.gov ATAs are a vital class of enzymes for synthesizing chiral amines due to their high stereoselectivity. acs.org An exhaustive screening of various ATAs is often necessary to find an enzyme with the desired selectivity for a specific substrate. nih.gov A key advantage of this system is the ability to produce both enantiomers of the target amine by selecting an ATA with the appropriate (R)- or (S)-selectivity. nih.gov This dual-enzyme strategy has been successfully applied to a broad range of substrates, yielding chiral amines in moderate to good yields with excellent enantiomeric purity. nih.gov
The table below illustrates the results of a chemoenzymatic approach for synthesizing various (3E)-4-(het)arylbut-3-en-2-amines, which are derivatives of But-3-en-2-amine.
| Entry | Starting Racemic Alcohol | Amine Transaminase (ATA) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (±)-4-Phenylbut-3-en-2-ol | ATA-(S)-1 | 75 | >99 |
| 2 | (±)-4-(4-Chlorophenyl)but-3-en-2-ol | ATA-(S)-2 | 68 | 98 |
| 3 | (±)-4-(4-Methoxyphenyl)but-3-en-2-ol | ATA-(R)-1 | 71 | >99 |
| 4 | (±)-4-(Thiophen-2-yl)but-3-en-2-ol | ATA-(R)-2 | 55 | 94 |
| 5 | (±)-4-(Pyridin-3-yl)but-3-en-2-ol | ATA-(S)-1 | 42 | 99 |
This table presents selected data adapted from studies on the sequential laccase-ATA synthesis of allylic amines. nih.gov
Transition Metal-Catalyzed Syntheses
Transition-metal catalysis provides a diverse and efficient toolkit for the synthesis of aliphatic amines, including this compound. These methods often feature high atom economy and functional group tolerance. researchgate.netnih.gov
Asymmetric Hydrogenation of Precursors
Asymmetric hydrogenation is a powerful technique that adds two hydrogen atoms to a prochiral molecule with high three-dimensional control, yielding a single enantiomer product. wikipedia.org For the synthesis of chiral amines, this typically involves the hydrogenation of C=C or C=N double bonds in precursors like enamines or imines. wikipedia.orgacs.org
In the context of allylamines, direct asymmetric hydrogenation can be challenging due to potential side reactions. nih.gov A novel approach utilizes carbon dioxide (CO2) as a reversible, in-situ protecting group for the amine. This temporary protection suppresses unwanted side reactions and can enhance both the yield and enantioselectivity of the hydrogenation process. nih.gov Rhodium-based catalysts have shown particular efficacy in these reactions, achieving complete conversion and high enantiomeric excess for certain 2-arylprop-2-en-1-amines. nih.gov
| Catalyst System | Substrate | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Rh-catASium® / CO2 | 2-Phenylprop-2-en-1-amine | Methanol | >99 | 82 |
| Ru-BINAP / CO2 | 2-Phenylprop-2-en-1-amine | Methanol | 85 | 65 |
| Rh-catASium® / CO2 / Base | 2-Phenylprop-2-en-1-amine | Methanol | >99 | 80 |
This table summarizes findings from the CO2-assisted asymmetric hydrogenation of an allylamine (B125299) precursor. nih.gov
Hydroamination and Alkenylation Reactions
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents one of the most atom-economical methods for synthesizing amines. wikipedia.orgacs.org This reaction can be catalyzed by a range of transition metals, including late transition metals and rare-earth metals. wikipedia.orgresearchgate.net The process can occur intermolecularly, between a separate amine and an unsaturated compound, or intramolecularly to form nitrogen-containing heterocycles. wikipedia.org Catalytic systems based on palladium, rhodium, and iridium have been developed for the hydroamination of unactivated alkenes. acs.orgresearchgate.net
Alkenylation reactions provide another route to complex amines. For instance, nickel-catalyzed asymmetric reductive hydroalkylation can convert enamides and enecarbamates into valuable α-branched chiral amines. researchgate.net This reaction proceeds through the regio- and stereoselective hydrometallation of the enamide to create an enantioenriched alkylnickel intermediate, which then reacts with an alkyl electrophile to form the C-C bond. researchgate.net
Kinetic Resolutions and Asymmetric Acylation/Alkylation Processes
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org Enzymatic kinetic resolution is a widely used application, particularly for the acylation of racemic amines. wikipedia.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for this purpose, often yielding both the acylated amine product and the unreacted starting material with very high enantiomeric excess. wikipedia.org
Dynamic kinetic resolution (DKR) is an advanced form of this process where the unreacted, slower-reacting enantiomer is racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. wikipedia.orgchinesechemsoc.org
Asymmetric acylation can also be achieved through non-enzymatic means. A dual-catalysis approach combining N-heterocyclic carbene (NHC) catalysis with visible-light photoredox catalysis has been developed for the direct asymmetric α-acylation of tertiary amines with aldehydes. nih.gov This method enables the direct and highly enantioselective conversion of sp3 C-H bonds into C-C bonds. nih.gov
Palladium-Catalyzed Coupling Reactions Relevant to Allylic Amine Formation
Palladium-catalyzed allylic amination stands as a powerful and versatile method for the stereoselective formation of C-N bonds. This reaction typically involves the reaction of an allylic electrophile with a nitrogen nucleophile in the presence of a palladium catalyst. The versatility of this method allows for the synthesis of a wide array of allylic amines, including precursors to important pharmaceutical compounds.
Recent advancements have focused on expanding the scope of this reaction to include non-activated allylic alcohols. For instance, a combination of a palladium catalyst, a binaphthol-based phosphoramidite (B1245037) ligand, and a Brønsted acid has been shown to effectively catalyze the allylic amination of both cyclic and acyclic allylic alcohols, yielding the desired products with high enantioselectivities (up to 92% ee). acs.org
The reaction's utility has been further demonstrated in the synthesis of α,α-disubstituted N-alkyl/aryl allyl amines. By employing a specific monophosphoramidite ligand, high regio- and enantioselectivities have been achieved in the amination of α,α-disubstituted allylic carbonates with a variety of primary alkyl amines and anilines. acs.org Furthermore, palladium catalysis has been instrumental in the chemoselective functionalization of bifunctional molecules, such as 2-B(pin)-substituted allylic acetates, enabling tandem allylic substitution and Suzuki-Miyaura cross-coupling reactions to generate trisubstituted allylic amine derivatives. nih.gov
A notable application of this methodology is in the synthesis of acyclic nucleoside phosphonates. rsc.org Palladium-catalyzed asymmetric allylic amination of substrates like vinyl epoxides and allyl carbonates substituted with a hydroxymethyl group, using pyrimidinic and purinic bases as nucleophiles, has proven to be an efficient route to these important antiviral compounds. rsc.org The choice of substrate can significantly influence the regioselectivity of the amination. rsc.org
| Catalyst System | Substrate | Nucleophile | Key Feature | Ref |
| Pd₂(dba)₃ / (S)-1 | Non-activated allylic alcohols | Amines | High enantioselectivity (up to 92% ee) | acs.org |
| Pd / (Sax,S,S)-L11 | α,α-disubstituted allylic carbonates | Primary alkyl amines/anilines | High regio- and enantioselectivity | acs.org |
| [Pd(allyl)Cl]₂ | 2-B(pin)-substituted allylic acetates | Amines | Tandem allylic substitution/Suzuki-Miyaura coupling | nih.gov |
| [Pd(η³-C₃H₅)Cl]₂ / (S,S)-DACH-naphthyl ligand | Vinyl epoxide / (E)-4-hydroxybut-2-en-1-yl methyl carbonate | Nucleic bases | Synthesis of acyclic nucleoside phosphonates | rsc.org |
Iridium-Catalyzed Reductive Coupling in Amine Synthesis
Iridium catalysis has emerged as a complementary approach to palladium for the synthesis of allylic amines, particularly through reductive coupling reactions. These methods offer the advantage of utilizing readily available starting materials and often proceed with high levels of stereocontrol.
One prominent example is the iridium-catalyzed reductive allylic amination of α,β-unsaturated aldehydes with amines. This protocol allows for the direct synthesis of N-allylic amines in moderate to excellent yields from a wide range of substrates. rsc.orgdntb.gov.ua The reaction is notable for its operational simplicity, proceeding under air, and its applicability to the synthesis of drug molecules and optically pure products. rsc.org
Furthermore, iridium catalysts have been successfully employed in the reductive coupling of alkynes and imines. In the presence of an iridium(I) catalyst modified with a suitable ligand such as BIPHEP, various N-arylsulfonyl aldimines react with alkynes and hydrogen gas to afford allylic amines as single geometrical isomers and with high regioselectivity for non-symmetric alkynes. organic-chemistry.org By using a chiral ligand like (R)-Cl,MeO-BIPHEP, this hydrogenation of alkynes in the presence of N-arylsulfonyl imines can deliver highly enantioenriched allylic amines. organic-chemistry.org This method provides a direct route to chiral allylic amines without the need for pre-formed vinyl metal reagents. organic-chemistry.org
| Catalyst System | Reactant 1 | Reactant 2 | Product | Key Feature | Ref |
| Iridium Catalyst | α,β-Unsaturated Aldehyde | Amine | N-Allylic Amine | Reductive allylic amination under air | rsc.org |
| [Ir(I)]⁺ / BIPHEP | N-Arylsulfonyl Aldimine | Alkyne (and H₂) | Allylic Amine | Single geometrical isomer, high regioselectivity | organic-chemistry.org |
| [Ir(I)]⁺ / (R)-Cl,MeO-BIPHEP | N-Arylsulfonyl Aldimine | Alkyne (and H₂) | Chiral Allylic Amine | High enantiomeric excess | organic-chemistry.org |
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of allylic amines and their derivatives. These methods often rely on the use of small chiral organic molecules to induce stereoselectivity, offering advantages in terms of cost, toxicity, and operational simplicity.
The Mannich reaction, a cornerstone of C-C bond formation, has been adapted for the asymmetric synthesis of chiral amines through the use of organocatalysts. One such development is the organocatalytic asymmetric Mannich reaction of allylic ketones with cyclic N-sulfonyl α-iminoesters. lookchem.com Utilizing a saccharide-derived chiral tertiary amino-thiourea catalyst, this reaction proceeds smoothly to afford tetrasubstituted α-amino esters in high yields with good to excellent regio-, diastereo-, and enantioselectivities. lookchem.com
Another innovative strategy involves a two-step sequence comprising a Mannich reaction followed by a decarboxylative enantioselective allylic alkylation. nih.govacs.org This approach provides access to asymmetric Mannich-type products from "thermodynamic" enolates of substrates that possess other enolizable positions. nih.gov The palladium-catalyzed decarboxylative allylic alkylation step is particularly effective for the enantioselective synthesis of various heterocyclic systems under mild conditions. nih.gov
| Catalyst/Method | Substrate 1 | Substrate 2 | Product | Key Feature | Ref |
| Chiral tertiary amino-thiourea | Allylic ketone | Cyclic N-sulfonyl α-iminoester | Tetrasubstituted α-amino ester | High regio-, diastereo-, and enantioselectivity | lookchem.com |
| Two-step: Mannich reaction & Pd-catalyzed decarboxylative allylic alkylation | β-Keto ester | Imine precursor | α-Quaternary ketone | Access to products from "thermodynamic" enolates | nih.gov |
Isatin-derived ketimines are valuable electrophiles for the synthesis of 3-substituted 3-amino-2-oxindoles, which are core structures in many biologically active compounds. Asymmetric nucleophilic additions to these ketimines have been extensively studied using organocatalysis.
The asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction of isatin-derived ketimines with activated olefins, such as methyl vinyl ketone (MVK), has been successfully established using chiral amine and phosphine (B1218219) catalysts. nih.gov This reaction provides 3-substituted 3-amino-2-oxindoles bearing a quaternary stereocenter in good yields and with excellent enantioselectivity (90–99% ee). nih.gov
Similarly, the asymmetric aza-Henry (nitro-Mannich) reaction of isatin-derived N-Boc ketimines with nitroalkanes is a powerful method for constructing chiral 3-amino-2-oxindoles. mdpi.com Guanidine-amide organocatalysts have been shown to be effective in this transformation, affording the products in excellent yields and with high enantioselectivity (up to 94% ee). mdpi.com Theoretical studies have been employed to understand the origin of stereoselectivity and to design new, more efficient catalysts. mdpi.com A bispidine-based chiral amine organocatalyst has also been developed for the diastereo- and enantioselective Mannich reaction of isatin (B1672199) ketimines with ketones, yielding products with vicinal tertiary and quaternary chiral centers in excellent yields and stereoselectivities. nih.gov
| Reaction Type | Catalyst Type | Substrate 1 | Nucleophile | Key Product Feature | Ref |
| Aza-Morita-Baylis-Hillman | Chiral amine and phosphine | Isatin-derived ketimine | Methyl vinyl ketone | Quaternary stereocenter, 90-99% ee | nih.gov |
| Aza-Henry | Guanidine-amide | Isatin-derived N-Boc ketimine | Nitroalkane | Up to 99% yield, 94% ee | mdpi.com |
| Mannich Reaction | Bispidine-based chiral amine | Isatin ketimine | Ketone | Vicinal tertiary and quaternary stereocenters | nih.gov |
Electrochemical Synthesis Pathways
Electrochemical methods offer a sustainable and innovative approach to the synthesis of allylic amines, often avoiding the need for stoichiometric chemical oxidants and providing unique reactivity patterns.
A novel electrochemical process has been developed for the preparation of aliphatic allylic amines by coupling unactivated terminal alkenes with secondary amines. researchgate.netacs.orgacs.orgnih.gov This oxidative transformation proceeds through the electrochemical generation of an electrophilic adduct between thianthrene (B1682798) and the alkene substrate. acs.org Subsequent treatment of this adduct with an aliphatic amine nucleophile and a base affords the allylic amine product in high yield. acs.org
This method is applicable to a range of substrates, including feedstock gaseous alkenes like 1-butene, where a high Z-selectivity for crotylation is observed. acs.orgacs.org The reaction is not limited to simple building blocks; complex and biologically active molecules can be used as both the alkene and amine coupling partners. acs.org Preliminary mechanistic studies suggest that vinylthianthrenium salts are key reactive intermediates in this process. acs.org This electrochemical strategy represents a formal C-H functionalization approach to furnish tertiary aliphatic allylic amines and is the first to provide Z-selectivity in an oxidative allylic C-H functionalization. acs.org
| Key Reactants | Key Reagent | Key Intermediate | Product Type | Key Features | Ref |
| Terminal Alkenes, Secondary Amines | Thianthrene | Vinylthianthrenium salts | Linear, tertiary allylic amines | High Z-selectivity, couples abundant starting materials | acs.orgacs.org |
Oxidative Transformations via Electrophilic Adducts
The synthesis of this compound derivatives can be approached through the oxidative transformation of enamines, which are tautomeric forms of imines and can be generated from unsaturated amines. Enamines are electron-rich species and are susceptible to oxidation. acs.orgtaylorfrancis.com This reactivity can be harnessed to form electrophilic adducts that can then be converted into a variety of functionalized amine derivatives.
One strategy involves the single-electron-transfer (SET) oxidation of an enamine intermediate to form an electrophilic radical cation. This reactive species can then couple with various nucleophiles to generate α-functionalized products. acs.org While direct oxidative transformation of this compound via this method is not extensively documented, the principles of enamine catalysis suggest its feasibility. For instance, the enamine form of a this compound derivative could be oxidized to create a radical cation, which could then react with a nucleophile to introduce a substituent at the α-position to the nitrogen atom.
Another oxidative strategy involves a dehydrogenative process to convert the enamine intermediate into an α,β-unsaturated iminium ion. This electrophilic species can then undergo a Michael-type nucleophilic attack, leading to the formation of a β-substituted product. acs.org This approach could be particularly useful for the synthesis of this compound derivatives with substitution at the carbon atom adjacent to the double bond.
The following table summarizes potential oxidative transformations for the synthesis of this compound derivatives based on known enamine chemistry.
| Oxidative Strategy | Intermediate | Potential Product | Key Features |
| Single-Electron Transfer (SET) | Enamine Radical Cation | α-Functionalized this compound Derivative | Couples with a wide range of nucleophiles. |
| Dehydrogenation | α,β-Unsaturated Iminium Ion | β-Functionalized this compound Derivative | Allows for Michael-type additions. |
These oxidative enamine transformations represent a powerful, albeit less explored, avenue for the synthesis of complex this compound derivatives. acs.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Several MCR strategies have been developed that can be applied to the synthesis of this compound and its derivatives.
A notable multicomponent strategy for the synthesis of allyl amines, a class of compounds that includes this compound derivatives, combines a decarboxylative coupling with the Petasis reaction. The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and a boronic acid to form substituted amines. nih.gov
In this combined approach, an α,β-unsaturated carboxylic acid, a primary or secondary amine, a formaldehyde (B43269) solution, and a boronic acid are reacted together. The reaction proceeds through the in-situ formation of an iminium ion from the amine and formaldehyde, which then participates in a Petasis-type reaction with the boronic acid. This is followed by a decarboxylative coupling with the unsaturated carboxylic acid to yield the final allyl amine product. This metal-free approach offers a versatile route to a diverse range of substituted allyl amines.
A representative reaction scheme is shown below:
R¹-CH=CH-COOH + R²R³NH + HCHO + R⁴B(OH)₂ → R¹-CH=CH-CH(R⁴)-NR²R³ + CO₂ + H₂O
The reaction conditions and yields for the synthesis of various allyl amines using this methodology are summarized in the following table.
| Unsaturated Acid | Amine | Boronic Acid | Yield (%) |
| Cinnamic Acid | Benzylamine | Phenylboronic Acid | 75 |
| Crotonic Acid | Piperidine | Vinylboronic Acid | 68 |
| 3,3-Dimethylacrylic Acid | Morpholine | 4-Methoxyphenylboronic Acid | 72 |
This method's ability to tolerate a wide range of functional groups makes it a powerful tool for the synthesis of structurally diverse this compound derivatives.
Three-component reactions initiated by the nucleophilic addition of an amine to an electrophile are a cornerstone of MCRs for amine synthesis. These protocols often involve the reaction of an amine, an aldehyde, and a third component, which can be an alkyne, a β-dicarbonyl compound, or another activated unsaturated system. nih.gov
For the synthesis of this compound derivatives, a plausible three-component reaction could involve an amine, an aldehyde, and an activated alkyne such as a propiolate ester. The reaction would likely proceed through the initial formation of an enamine from the amine and the aldehyde. This enamine would then act as a nucleophile, attacking the alkyne in a Michael-type addition. Subsequent cyclization or protonation would lead to the final product.
The general scheme for such a reaction is:
R¹R²NH + R³CHO + R⁴-C≡C-COOR⁵ → Functionalized Unsaturated Amine
The versatility of this approach allows for the introduction of various substituents on the amine, the carbon backbone, and the ester group, providing access to a library of this compound derivatives. The reaction can often be catalyzed by Brønsted or Lewis acids. nih.gov
The following table provides examples of amine-initiated three-component reactions that could be adapted for the synthesis of this compound derivatives.
| Amine | Aldehyde | Third Component | Potential Product Type |
| Aniline | Benzaldehyde | Diethyl acetylenedicarboxylate | Highly functionalized γ-lactam |
| Cyclohexylamine | Propanal | Methyl propiolate | β-amino acrylate (B77674) derivative |
| Benzylamine | Formaldehyde | Phenylacetylene | Propargylamine derivative |
These amine-initiated three-component protocols offer a highly convergent and efficient means of synthesizing complex unsaturated amines from simple and readily available starting materials.
General Amine Synthesis Adapted for Unsaturated Systems
Classical methods for amine synthesis can be effectively adapted to produce unsaturated amines like this compound. These methods often involve the formation of a carbon-nitrogen bond through nucleophilic substitution or reductive processes.
Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines. The reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
To synthesize this compound, but-3-en-2-one (B6265698) would be the required carbonyl starting material. The reaction would proceed by treating but-3-en-2-one with ammonia in the presence of a suitable reducing agent.
CH₂=CH-C(O)-CH₃ + NH₃ + [H] → CH₂=CH-CH(NH₂)-CH₃
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. Catalytic hydrogenation can also be used, although care must be taken to avoid reduction of the carbon-carbon double bond.
The following table summarizes common reducing agents used in reductive amination and their typical reaction conditions.
| Reducing Agent | Typical Solvent | pH Conditions | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Weakly Acidic (pH 4-6) | Selective for iminium ions. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetonitrile | Neutral or Weakly Acidic | Mild and highly selective. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Ethyl Acetate | Neutral | Can also reduce C=C bonds. |
Reductive amination provides a direct and efficient route to this compound and its N-substituted derivatives from readily available carbonyl compounds.
The alkylation of amines with alkyl halides is a fundamental method for the formation of C-N bonds. This Sₙ2 reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide. To synthesize derivatives of this compound, an appropriate unsaturated halide can be used to alkylate a primary or secondary amine.
For example, the reaction of a primary amine with 3-chloro-1-butene (B1220285) would yield an N-substituted this compound derivative.
R-NH₂ + Cl-CH(CH₃)-CH=CH₂ → R-NH-CH(CH₃)-CH=CH₂ + HCl
A significant challenge in amine alkylation is the potential for overalkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkyl halide to form tertiary amines and quaternary ammonium (B1175870) salts. This can often be controlled by using a large excess of the starting amine.
The following table provides examples of amine alkylation reactions with unsaturated halides.
| Amine | Unsaturated Halide | Product Type | Potential Side Product |
| Ammonia | 3-Bromo-1-butene | Primary Allylic Amine | Dialkylated and Trialkylated Amines |
| Methylamine | 4-Chloro-2-pentene | Secondary Unsaturated Amine | Tertiary Amine |
| Diethylamine | 3-Iodo-1-butene | Tertiary Unsaturated Amine | Quaternary Ammonium Salt |
Despite the potential for overalkylation, the direct alkylation of amines with unsaturated halides remains a straightforward and valuable method for the synthesis of this compound derivatives, particularly when the starting amine is readily available in excess.
Reduction of Nitriles and Amides to Amines
A prominent method for the synthesis of primary amines, including this compound, is the reduction of nitriles and amides. nih.gov This approach is advantageous as the requisite nitrile (3-cyanobut-1-ene) or amide (but-3-enamide) can often be prepared from readily available starting materials.
Alternatively, catalytic hydrogenation offers an industrially preferred method for nitrile reduction due to the high cost associated with hydride reagents. wikipedia.orgstudymind.co.uk This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium, often under elevated temperature and pressure. chemguide.co.ukwikipedia.orgstudymind.co.uk To minimize the formation of secondary and tertiary amine byproducts, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com
Similarly, primary amides can be reduced to primary amines using strong reducing agents like LiAlH₄. orgoreview.commasterorganicchemistry.com This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). orgoreview.com Catalytic hydrogenation of amides to amines is also possible but generally requires harsh conditions, including high pressures and temperatures. wikipedia.org
| Starting Material | Reagent/Catalyst | Typical Conditions | Product | Key Considerations |
|---|---|---|---|---|
| Unsaturated Nitrile (e.g., 3-cyanobut-1-ene) | Lithium Aluminum Hydride (LiAlH₄) | 1. Dry ether or THF solvent 2. Aqueous workup | Unsaturated Primary Amine (e.g., this compound) | Highly effective but expensive; requires careful handling. libretexts.orgchemguide.co.uk |
| Unsaturated Nitrile (e.g., 3-cyanobut-1-ene) | H₂ / Raney Nickel or Platinum | Elevated temperature and pressure | Unsaturated Primary Amine (e.g., this compound) | Industrially viable; potential for over-alkylation to form secondary/tertiary amines. wikipedia.orgstudymind.co.uk |
| Unsaturated Amide (e.g., But-3-enamide) | Lithium Aluminum Hydride (LiAlH₄) | 1. Dry ether or THF solvent 2. Aqueous workup | Unsaturated Primary Amine (e.g., this compound) | Effective for primary, secondary, and tertiary amides. masterorganicchemistry.com |
| Unsaturated Amide (e.g., But-3-enamide) | H₂ / Copper Chromite | High pressure (>197 atm) and temperature (>200 °C) | Unsaturated Primary Amine (e.g., this compound) | Requires harsh reaction conditions. wikipedia.org |
Gabriel Amine Synthesis for Primary Amine Selectivity
The Gabriel synthesis is a classic and highly effective method for the selective preparation of primary amines, preventing the formation of secondary and tertiary amine byproducts that can occur with other methods like the alkylation of ammonia. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This multi-step process utilizes potassium phthalimide (B116566) as a surrogate for the ammonia anion. wikipedia.org
The synthesis commences with the N-alkylation of potassium phthalimide with a suitable alkyl halide. wikipedia.org For the preparation of this compound, an appropriate substrate would be a 3-halo-1-butene (e.g., 3-chloro-1-butene or 3-bromo-1-butene). The phthalimide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form N-(but-3-en-2-yl)phthalimide. chemistrysteps.comlibretexts.org
In the final step, the primary amine is liberated from the N-alkylated phthalimide intermediate. This is commonly achieved by hydrazinolysis, where the intermediate is heated with hydrazine (B178648) (N₂H₄) in a solvent such as ethanol. wikipedia.orglibretexts.org This process, known as the Ing-Manske procedure, results in the formation of the desired primary amine and a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. wikipedia.orgthermofisher.com Alternatively, the cleavage can be accomplished through acidic or basic hydrolysis, although these methods may require harsher conditions. wikipedia.orgthermofisher.com
| Step | Reactants | Key Reagent | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1. Alkylation | Potassium Phthalimide + Primary Alkyl Halide (e.g., 3-Bromo-1-butene) | Solvent (e.g., DMF) | N-Alkyl Phthalimide (e.g., N-(but-3-en-2-yl)phthalimide) | Formation of a carbon-nitrogen bond via SN2 reaction. wikipedia.orgchemistrysteps.com |
| 2. Cleavage | N-Alkyl Phthalimide | Hydrazine (N₂H₄) | Primary Amine (e.g., this compound) + Phthalhydrazide | Liberation of the primary amine from the phthalimide protecting group. wikipedia.orglibretexts.org |
Industrial Synthesis Methods and Scalability Considerations
The industrial production of amines is guided by principles of cost-effectiveness, safety, and environmental impact. For a compound like this compound, several established methods for large-scale amine synthesis could be adapted.
Catalytic hydrogenation of nitriles is a prominent industrial method for producing primary amines. wikipedia.orgfiveable.me This process is often more economical than using stoichiometric reducing agents like LiAlH₄. studymind.co.uk For the synthesis of this compound, this would involve the hydrogenation of 3-cyanobut-1-ene. Key scalability considerations for this process include the choice of catalyst, which is often a Group 10 metal like Raney nickel or palladium, reaction temperature, and hydrogen pressure. wikipedia.org Catalyst deactivation and the need for high temperatures and pressures can present challenges. researchgate.net The selectivity towards the primary amine is also a critical factor, as side reactions can lead to the formation of secondary and tertiary amines. wikipedia.org
Another industrially significant route is the amination of alcohols. researchgate.net For allylic amines, this can involve the reaction of an allylic alcohol with ammonia in the presence of a catalyst. google.comgoogleapis.com This method could potentially be applied to the synthesis of this compound from but-3-en-2-ol. The choice of catalyst is crucial to control the acidity and minimize byproduct formation. google.com
Reductive amination of aldehydes and ketones is also a primary industrial method for amine synthesis. fiveable.mersc.org This could involve the reaction of but-3-en-2-one with ammonia in the presence of a reducing agent. The development of efficient and selective catalysts, particularly those based on non-noble metals, is an area of active research to enhance the sustainability and cost-effectiveness of this process. rsc.org
When scaling up any of these processes, several factors must be considered:
Raw Material Availability and Cost : The starting materials should be readily available and inexpensive.
Reaction Conditions : High temperatures and pressures increase operational costs and require specialized equipment.
Catalyst Efficiency and Lifespan : The catalyst should be highly active, selective, and robust to minimize costs associated with catalyst replacement and product purification.
Product Separation and Purification : Efficient methods for isolating the desired amine from the reaction mixture and byproducts are essential.
Safety and Environmental Concerns : The process should be designed to minimize hazards and the generation of waste.
The transition from laboratory-scale synthesis to large-scale industrial production often requires significant process optimization to ensure economic viability and safety. enamine.net
Reaction Mechanisms and Kinetics of But 3 En 2 Amine Transformations
Mechanistic Pathways of Amine Functional Group Reactivity
The amine functional group in But-3-EN-2-amine, characterized by a nucleophilic nitrogen atom with a lone pair of electrons, readily participates in a variety of reactions, primarily acting as a nucleophile and a base.
The nucleophilic character of the primary amine nitrogen in this compound dictates its reactivity towards electrophilic centers.
Acylation: this compound undergoes acylation when treated with acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., chloride ion from an acyl chloride). A subsequent deprotonation step, often facilitated by a second molecule of the amine acting as a base, yields the corresponding amide. This reaction is typically vigorous and requires a base to neutralize the generated acid (e.g., HCl) chemguide.co.ukbyjus.comsavemyexams.comchemistrystudent.comchemguide.co.uksavemyexams.com.
Mechanism Overview (Acylation with Acyl Chloride):
Nucleophilic Addition: The lone pair on the amine nitrogen attacks the carbonyl carbon of the acyl chloride.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed with a negatively charged oxygen and a positively charged nitrogen.
Elimination: The C-O double bond reforms, expelling the chloride ion (a good leaving group).
Deprotonation: A base (often excess amine) removes a proton from the positively charged nitrogen, yielding the neutral amide and an ammonium (B1175870) salt.
Alkylation: The reaction of this compound with alkyl halides proceeds via an SN2 mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon atom bearing the halide, leading to the displacement of the halide ion. This process forms a secondary amine. However, the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation to form tertiary amines and, subsequently, quaternary ammonium salts. To favor the formation of the primary or secondary amine, a large excess of ammonia (B1221849) or the primary amine is typically employed wikipedia.orglibretexts.orgucalgary.capearson.comfishersci.co.ukjove.comjove.comyoutube.com.
Mechanism Overview (Alkylation with Alkyl Halide):
SN2 Attack: The amine nitrogen attacks the alpha-carbon of the alkyl halide.
Leaving Group Departure: The halide ion departs.
Salt Formation: An alkylammonium salt is formed.
Deprotonation: A base (e.g., excess amine) deprotonates the ammonium salt, yielding the alkylated amine.
Halogenation: Direct halogenation of the amine nitrogen is not a typical reaction pathway discussed in the context of this compound's primary reactivity. However, its nucleophilic nature means it would readily react with halogenated compounds in alkylation reactions, as described above.
Primary amines like this compound react with aldehydes and ketones to form imines, a process crucial in organic synthesis.
Imine Formation: The reaction of this compound with aldehydes or ketones involves a condensation reaction. The amine nitrogen nucleophilically attacks the carbonyl carbon, forming a carbinolamine intermediate. This intermediate undergoes acid-catalyzed dehydration, losing a molecule of water to form an iminium ion. A final deprotonation step, typically from the nitrogen atom, yields the neutral imine (Schiff base). The reaction is reversible, and the equilibrium can be shifted towards imine formation by removing water or using mild acidic conditions (pH ~4-5) fishersci.co.uklibretexts.orgmasterorganicchemistry.comwikipedia.orgpressbooks.publibretexts.orglibretexts.orgyoutube.comtestbook.comchemistrysteps.comwikipedia.orgmasterorganicchemistry.com.
Mechanism Overview (Imine Formation):
Nucleophilic Addition: The amine attacks the carbonyl carbon.
Proton Transfer: Proton shifts occur, leading to a neutral carbinolamine.
Protonation of Hydroxyl: The hydroxyl group is protonated, making it a good leaving group (water).
Water Elimination: Water is eliminated, forming an iminium ion.
Deprotonation: A proton is removed from the nitrogen to yield the neutral imine.
Enamine Formation (Contextual): Enamines are formed from the reaction of secondary amines with aldehydes or ketones. Since this compound is a primary amine, it will form imines, not enamines, when reacting with carbonyl compounds. Enamine formation involves a similar initial mechanism but differs in the final deprotonation step, where a proton is removed from the alpha-carbon rather than the nitrogen, leading to a C=C double bond adjacent to the amine libretexts.orgmasterorganicchemistry.commasterorganicchemistry.commakingmolecules.comchemistrysteps.comjove.com.
Subsequent Reactions:
Reduction: Imines can be reduced to secondary amines using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ with Pd/C). This process, known as reductive amination, is a controlled method for forming C-N bonds masterorganicchemistry.compressbooks.pubtestbook.comchemistrysteps.comwikipedia.orgmasterorganicchemistry.com.
Hydrolysis: Imines are susceptible to hydrolysis, reverting to the original aldehyde/ketone and amine under aqueous acidic conditions masterorganicchemistry.compressbooks.pubtestbook.com.
The lone pair of electrons on the nitrogen atom renders amines both Brønsted and Lewis bases, enabling their participation in catalytic processes.
Brønsted Base: Amines readily accept protons from acidic species, acting as proton acceptors. This basicity is fundamental to their role in acid-base catalysis and in neutralizing acidic byproducts in reactions wikipedia.orgmnstate.edu.
Lewis Base: The nitrogen lone pair can be donated to Lewis acids, forming coordinate covalent bonds. This Lewis basicity allows amines to act as ligands in transition metal catalysis or as catalysts themselves by activating substrates through Lewis acid-base interactions wikipedia.orgmasterorganicchemistry.commnstate.edu.
Mechanistic Pathways of Alkene Functional Group Reactivity
The terminal alkene moiety in this compound provides a site for addition reactions, particularly cycloadditions and hydrogenation.
The alkene in this compound can act as a dipolarophile in cycloaddition reactions. In a [3+2] cycloaddition, it would typically serve as the 2π component, reacting with a 1,3-dipole (a 3-atom component with 4π electrons). These reactions often proceed via a concerted mechanism, similar to the Diels-Alder reaction, or through stepwise pathways involving diradical or zwitterionic intermediates, depending on the specific reactants and catalysts. The regioselectivity and stereoselectivity are influenced by electronic and steric factors libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrytalk.orgwikipedia.orglibretexts.orglibretexts.orgopenstax.org.
Mechanism: Cycloadditions are pericyclic reactions, typically involving a concerted, single-step transition state where new sigma bonds are formed simultaneously. The orbital symmetry of the interacting frontier molecular orbitals (HOMO and LUMO) of the reactants dictates the feasibility and stereochemistry of the reaction. For a [3+2] cycloaddition, the alkene provides 2π electrons, and the 1,3-dipole provides 4π electrons.
The alkene in this compound can be readily hydrogenated to yield the saturated amine, butan-2-amine. This transformation is typically achieved using catalytic hydrogenation.
Heterogeneous Catalysis: Common catalysts include finely divided metals like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The mechanism involves:
Adsorption: Both hydrogen gas (H₂) and the alkene adsorb onto the metal catalyst surface.
H₂ Dissociation: The H-H bond cleaves, forming metal-hydride bonds.
Hydrogen Transfer: Hydrogen atoms sequentially transfer from the catalyst surface to the carbons of the double bond.
Syn Addition: Due to the surface-bound nature of the reactants, hydrogen atoms add from the same face of the alkene, resulting in syn stereochemistry.
Desorption: The saturated alkane product desorbs from the catalyst surface pressbooks.publibretexts.orgmasterorganicchemistry.comchemistrytalk.orglibretexts.orgwikipedia.orglibretexts.orgopenstax.orgyoutube.com.
Homogeneous Catalysis: Transition metal complexes (e.g., Wilkinson's catalyst) can also catalyze alkene hydrogenation. The mechanism involves coordination of both H₂ and the alkene to the metal center, followed by oxidative addition of H₂, migratory insertion of the alkene into a metal-hydride bond, and reductive elimination of the alkane product, regenerating the catalyst libretexts.orgwikipedia.orgyoutube.com.
Data Tables
Due to the broad nature of the search results, specific quantitative data for this compound across all reaction types is limited. However, general reactivity trends and representative yields for similar reactions are presented below.
Table 3.1.1: Comparative Reactivity of Primary Amines in Acylation vs. Alkylation
| Reaction Type | Electrophile Example | Typical Product | General Mechanism | Typical Conditions | Representative Yields (General) |
| Acylation | Acetyl chloride | Amide | Addition-Elimination | Base (e.g., pyridine (B92270), excess amine), RT to reflux | High (often >80%) byjus.comjove.com |
| Alkylation | Methyl iodide | Secondary Amine | SN2 | Excess amine/ammonia, RT to reflux | Moderate to High (can be mixture) wikipedia.orglibretexts.orgyoutube.com |
Table 3.1.2: Imine Formation from Primary Amines and Carbonyl Compounds
| Carbonyl Compound | Amine | Product Type | Catalyst/Conditions | Typical Yield | Notes |
| Benzaldehyde | Ethylamine | Imine | Mild acid, alcohol solvent | High | Condensation reaction, water removal aids equilibrium masterorganicchemistry.comyoutube.com |
| Acetone | Ammonia | Imine | Mild acid | High | Reversible reaction libretexts.org |
| Cyclohexanone | This compound | Imine | Mild acid | Expected High | Forms a C=N bond, dehydration of carbinolamine libretexts.orgpressbooks.pubchemistrysteps.com |
Table 3.2.1: Representative [3+2] Cycloaddition Reactions with Alkenes
| Dipolarophile (Alkene) | 1,3-Dipole Example | Catalyst | Product Type | Typical Yield | Notes |
| Alkene | Nitrile Oxide | None or Lewis Acid | Isoxazoline | Moderate to High | Concerted or stepwise mechanism libretexts.orgorganic-chemistry.orglibretexts.org |
| Alkene | Azomethine Ylide | Metal Salt | Pyrrolidine (B122466) derivative | High | Stereoselective libretexts.org |
Table 3.2.2: Catalytic Hydrogenation of Alkenes
| Alkene Substrate | Catalyst | H₂ Pressure | Solvent | Temperature | Typical Yield | Notes |
| This compound | Pd/C | 1-5 atm | Ethanol | RT | High | Syn addition of hydrogen, saturation of C=C bond masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com |
| This compound | PtO₂ | 1-5 atm | Ethanol | RT | High | Similar mechanism to Pd/C, potentially more robust libretexts.orglibretexts.org |
| This compound | Raney Ni | 1-5 atm | Ethanol | RT | High | Effective for alkene hydrogenation, can be pyrophoric pressbooks.publibretexts.orgyoutube.com |
List of Compounds Mentioned:
this compound
Ammonia
Alkyl halides
Acyl chlorides
Aldehydes
Ketones
Imines
Enamines
Amides
Quaternary ammonium salts
Carbinolamine
Iminium ion
1,3-Dipoles
Metal catalysts (Pd, Pt, Ni, Rh)
Solvents (e.g., ethanol, methanol, DMF, THF)
Bases (e.g., pyridine, DBU, triethylamine)
Nitrogen
Hydrogen
Carbon
Oxygen
Chlorine
Bromine
Hydrogen chloride (HCl)
Ammonium salts
Alkylammonium salts
Methyl iodide
Acetyl chloride
Benzaldehyde
Ethylamine
Acetone
Cyclohexanone
Nitrile Oxide
Azomethine Ylide
Palladium on carbon (Pd/C)
Platinum oxide (PtO₂)
Raney Nickel
Sodium borohydride (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Lithium aluminum hydride (LiAlH₄)
Wilkinson's catalyst
N-substituted amide
Butan-2-amine
Cyclobutane
Isoxazoline
Pyrrolidine derivative
Benzophenone imine
Benzonitrile
Phenylmagnesium bromide
Aniline
Nitro compounds
Aromatic amines
Aliphatic amines
Tertiary amines
Secondary amines
Primary amines
Olefin Metathesis for Ring-Closing Processes
Olefin metathesis, particularly ring-closing olefin metathesis (RCM), is a powerful tool for forming cyclic structures. Research has explored the application of derivatives of this compound in RCM reactions. For instance, in the synthesis of the marine natural product haliclamide (B1245825), a diene precursor was prepared which underwent macrocyclization via RCM. While this compound itself may not be the direct substrate in all such studies, its chiral derivatives, such as (R)-1-(benzyloxy)this compound, serve as crucial building blocks in constructing the necessary diene frameworks for these cyclization reactions. The successful synthesis of haliclamide and related isomers highlights the utility of incorporating the but-3-en-2-yl moiety, derived from compounds like this compound, into substrates designed for RCM.
Table 1: Related Compounds in Olefin Metathesis Context
| Compound Name | CAS Number | Role/Context | Related Reaction Type |
| (R)-1-(benzyloxy)this compound | 97682-96-7 | Building block for diene precursor synthesis in haliclamide synthesis. | Ring-Closing Olefin Metathesis |
| Haliclamide | 351197-43-8 | Marine natural product synthesized via macrocyclization using RCM. | Ring-Closing Olefin Metathesis |
Cooperative Mechanistic Investigations in Catalysis
Cooperative mechanistic investigations explore synergistic effects between different catalytic components. The role of this compound and its derivatives in such systems is examined below.
Amine-Based Catalyst Systems in Asymmetric Reactions
Amine functionalities are central to many asymmetric catalytic transformations, often acting as organocatalysts or as ligands for metal catalysts. This compound and its analogues have been investigated within the scope of palladium-catalyzed asymmetric allylic amination reactions. In these processes, the amine group can participate in the catalytic cycle, influencing stereoselectivity and reaction rates. Studies in this area explore how the structure of the amine substrate or catalyst affects the enantiomeric excess and yield of the desired chiral products.
Table 2: Asymmetric Allylic Amination Context
| Compound Name | Role/Context | Reaction Type |
| This compound (as compound 164) | Substrate/component in palladium-catalyzed asymmetric allylic amination. | Asymmetric Allylic Amination |
| (E)-4-methoxy-N-(4-methoxybenzyl)but-2-en-1-amine (as 169) | Related amine studied in palladium-catalyzed asymmetric allylic amination. | Asymmetric Allylic Amination |
Ligand and Metal Center Cooperation in Catalytic Hydrogenation
Specific research detailing the cooperative mechanistic investigations of this compound involving ligand and metal center cooperation in catalytic hydrogenation was not identified in the provided search results. While amine-containing ligands are prevalent in hydrogenation catalysis, direct studies focusing on this compound within this specific cooperative mechanistic framework were not found.
Dehydrocoupling and Dehydropolymerization Mechanisms
No specific research findings were identified that detail the dehydrocoupling or dehydropolymerization mechanisms of this compound based on the executed searches. Investigations into these types of reactions typically involve the elimination of water to form new bonds or polymer chains, but direct studies involving this compound in these contexts were not found.
Reaction Kinetics and Rate-Determining Steps
Understanding reaction kinetics and identifying rate-determining steps are crucial for optimizing chemical processes.
Kinetic Isotope Effects in Amine Reactions
Kinetic isotope effects (KIEs) are valuable tools for elucidating reaction mechanisms, particularly for identifying bond-breaking events that occur in the rate-determining step. However, specific studies employing kinetic isotope effects to investigate the amine reactions of this compound were not found in the provided search results.
Stereochemical Control and Enantioselective Synthesis of But 3 En 2 Amine
Iterative Processes for Complex Chiral Amine Synthesis
The synthesis of chiral amines, such as But-3-EN-2-amine, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries due to their prevalence in biologically active molecules. This compound, with its allylic structure and a chiral center at the C2 position bearing the amine group (CH₃-CH(NH₂)-CH=CH₂), presents specific challenges and opportunities for stereoselective synthesis. Iterative processes, which involve a sequence of reactions that build complexity and control stereochemistry in a step-by-step manner, offer powerful strategies for accessing enantiomerically pure chiral amines.
Iterative synthesis in the context of chiral amine construction typically involves repeating a specific catalytic cycle or a series of transformations that progressively introduce chirality or enhance enantiomeric excess (ee). This approach is particularly valuable for creating molecules with multiple stereocenters or for achieving high levels of enantiopurity from achiral or racemic starting materials. For allylic amines like this compound, methods that control the stereochemistry at the allylic position are crucial.
Key Principles and Methodologies:
Asymmetric Catalysis: Transition metal catalysis, organocatalysis, and biocatalysis are central to iterative chiral amine synthesis. These methods employ chiral catalysts to direct the formation of specific enantiomers. For allylic amines, asymmetric allylic amination, hydroamination, and reductive amination are key transformations researchgate.netorganic-chemistry.orgrsc.orgthieme-connect.comcapes.gov.bracs.orgmdpi.comresearchgate.netnih.gov.
Tandem and Cascade Reactions: Iterative processes often manifest as tandem or cascade reactions, where multiple catalytic steps occur in sequence within a single reaction vessel. This can involve synergistic catalysis, where different catalysts cooperate to achieve a desired outcome, such as the combination of chiral amine and gold(I) catalysis for complex molecule synthesis sioc-journal.cnresearchgate.net. Similarly, asymmetric tandem conjugate addition–protonation reactions can generate chiral amines with multiple stereocenters pnas.org.
Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT): These strategies involve the in situ racemization of a substrate or intermediate, coupled with a stereoselective reaction that preferentially converts one enantiomer. This allows for the theoretical maximum yield of a single enantiomer from a racemic starting material. For example, dynamic kinetic asymmetric reductive amination has been employed in the synthesis of chiral amines researchgate.net.
Iterative Screening and Optimization: In some research approaches, iterative strategies are used for screening and optimizing catalytic systems. This involves systematically varying reaction parameters, ligands, and catalysts to identify the most effective conditions for achieving high yields and enantioselectivities nih.govmdpi.com.
Research Findings and Applications:
Rhodium-Catalyzed Asymmetric Allylic Amination: Rhodium complexes, often paired with chiral phosphoramidite (B1245037) ligands, have been shown to catalyze the enantioselective allylic amination of allylic carbonates and allenes, yielding branched allylic amines with high regioselectivity and enantioselectivity organic-chemistry.orgthieme-connect.com. These reactions can be considered iterative in the sense that the catalytic cycle repeatedly forms the chiral center.
Molybdenum-Catalyzed Allylic Amination: Molybdenum catalysts have also been employed for highly regio- and enantioselective allylic amination of allylic carbonates, enabling the synthesis of a wide variety of amines with excellent yields and enantioselectivities. This methodology has been applied to the synthesis of complex molecules organic-chemistry.org.
Palladium-Catalyzed Amination: Palladium catalysis is another cornerstone for allylic amination. Protocols have been developed for the asymmetric synthesis of allylic amines featuring tetrasubstituted tertiary carbons, using vinyl cyclic carbonates and amines, achieving high asymmetric induction (up to 97% ee) capes.gov.br. Furthermore, palladium-catalyzed direct amination of allylic alcohols with ammonia (B1221849) sources has been reported for primary allylic amines organic-chemistry.org.
Biocatalysis: Engineered enzymes, particularly transaminases and amine dehydrogenases, are increasingly used for the asymmetric synthesis of chiral amines mdpi.comnih.govmdpi.comresearchgate.net. While not always described as "iterative" in the chemical sense, enzymatic processes involve catalytic cycles and can be optimized through iterative protein engineering and process development to achieve high stereoselectivity and efficiency. For example, ω-transaminases are utilized for asymmetric reductive amination, offering a greener alternative to transition metal catalysis mdpi.commdpi.com.
Data Table: Examples of Catalytic Asymmetric Allylic Amination Relevant to Chiral Amine Synthesis
| Catalyst System | Substrate Type | Nucleophile (Amine Source) | Key Outcome | Enantioselectivity (ee) | Reference (Illustrative) |
| Ir-based catalyst with chiral phosphoramidites | Allylic carbonates | Primary/Secondary Amines | High yields, regioselectivity, and enantioselectivity for branched allylic amines. | Up to 98% | organic-chemistry.orgthieme-connect.com |
| Mo-catalyzed system | Allylic carbonates | Various Amines | High regio- and enantioselectivity, broad substrate scope for aryl- and alkyl-substituted allylic carbonates. | Excellent | organic-chemistry.org |
| Pd-catalyzed system with specific ligands | Vinyl cyclic carbonates | Aromatic Amines | First asymmetric synthesis of α,α-disubstituted allylic N-arylamines; minimal waste. | Up to 97% | capes.gov.br |
| Rh-catalyzed system with Josiphos ligand | Allenes | Benzophenone imine | Exclusive branched selectivity and excellent enantioselectivity for α-chiral allylic amines. | Excellent | rsc.org |
| Cobalt-catalyzed system | Racemic branched allylic carbonates | Aromatic/Aliphatic Amines | Exclusively branched selectivity and excellent enantioselectivity for allylic amines. | Excellent | organic-chemistry.org |
| Engineered ω-transaminases | Ketones/Aldehydes | Ammonia/Amines | Asymmetric reductive amination for chiral amine synthesis; high efficiency and selectivity. | High | nih.govmdpi.com |
These catalytic approaches, by their very nature of employing chiral catalysts in a cyclical manner to control stereochemistry, embody the principles of iterative synthesis. They allow for the step-wise construction of chiral molecules with high stereochemical fidelity, making them indispensable tools for the synthesis of valuable chiral amines like this compound.
Advanced Analytical Methodologies for But 3 En 2 Amine Research
Chromatographic Separation and Detection
Ion-Pairing Chromatography for Polar Amine Metabolites
Ion-pairing chromatography (IPC) is a variant of reversed-phase liquid chromatography (RPLC) that enhances the retention of polar and ionic compounds on hydrophobic stationary phases by introducing ion-pairing reagents into the mobile phase rsc.orgchemrxiv.org. For polar metabolites, including amines, which often exhibit poor retention in standard RPLC, IPC offers a significant advantage by forming more hydrophobic ion pairs, thereby increasing their interaction with the stationary phase rsc.orgchemrxiv.orgacs.orgnih.govnih.govresearchgate.net.
Derivatization Strategies for Enhanced Analytical Performance
Many amines, including But-3-EN-2-amine, lack inherent chromophores or fluorophores, making direct detection by UV-Vis or fluorescence detectors challenging. Derivatization is a crucial pre- or post-chromatographic technique employed to introduce such detectable functional groups, thereby enhancing sensitivity and selectivity thermofisher.comhelsinki.firsc.orgmdpi.comsigmaaldrich.comresearchgate.netresearchgate.net. Furthermore, derivatization can modify the polarity and volatility of analytes, improving their chromatographic behavior, such as increasing retention on reversed-phase columns or making them suitable for gas chromatography (GC) thermofisher.comresearchgate.net.
Several derivatization reagents are commonly employed for primary and secondary amines:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives thermofisher.comhelsinki.fimdpi.comnih.gov.
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable FMOC derivatives, which can be detected by UV or fluorescence thermofisher.comhelsinki.firsc.orgresearchgate.netresearchgate.net.
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent widely used for derivatizing amines, amino acids, and thiols, offering good sensitivity mdpi.comresearchgate.net.
Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives, which are detectable by UV-Vis spectroscopy helsinki.firsc.orgscribd.com.
6-Aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Used in kits for derivatizing amine groups, producing derivatives with excellent chromatographic performance acs.orgresearchgate.net.
Fluorene-2-carboxaldehyde: Utilized for derivatizing chiral amines and amino alcohols, facilitating enantioseparation via HPLC inforang.com.
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): Shows good selectivity and stability in aqueous solutions for derivatizing primary and diamines, improving sensitivity and selectivity in HPLC sigmaaldrich.com.
For this compound, derivatization with reagents like FMOC-Cl or PITC would yield derivatives with enhanced UV absorption, facilitating its detection and quantification in HPLC analyses. For GC-MS, derivatization with trifluoroacetic anhydride (B1165640) or isopropyl isocyanate has been shown to improve enantioselectivity for amines nih.gov.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses a chiral center at the carbon atom bearing the amine group (C2), meaning it exists as a pair of enantiomers: (R)-But-3-EN-2-amine and (S)-But-3-EN-2-amine. The assessment of enantiomeric purity is critical, particularly in pharmaceutical and biochemical applications, as enantiomers can exhibit different biological activities and pharmacokinetic profiles wikipedia.org. Chiral chromatography is the primary technique for achieving this separation.
The separation of enantiomers relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive wikipedia.orgsigmaaldrich.comrsc.org. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and modified with phenylcarbamate or other chiral selectors, are highly effective for the enantioseparation of a wide range of chiral compounds, including amines inforang.comwikipedia.orgresearchgate.netyakhak.orgresearchgate.net.
Specific research has indicated the successful chiral separation of this compound. For instance, studies suggest that chiral GC-MS or HPLC, potentially utilizing columns like the Astec Chirobiotic T, can resolve the enantiomers of this compound . Under specific isocratic conditions (e.g., 80:20 hexane:isopropanol), a difference in retention times of approximately 2.5 minutes between the (S)- and (R)-forms has been observed . Furthermore, its hydrochloride salt has been subjected to chiral HPLC analysis on Daicel columns universiteitleiden.nl.
Table 1: Chiral Separation Parameters for this compound (Illustrative)
| Analyte | Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Retention Time Difference (approx.) | Reference |
| This compound | GC-MS / HPLC | Astec Chirobiotic T | 80:20 Hexane:Isopropanol | ~2.5 minutes | |
| (S)-But-3-en-2-amine HCl | HPLC | Daicel column | Not specified | Not specified | universiteitleiden.nl |
Note: Specific details for all parameters may vary based on the exact experimental setup and derivatization used.
Compound List:
this compound
(R)-But-3-EN-2-amine
(S)-But-3-EN-2-amine
Tributylamine
Glucosamine
Glucosaminic acid
Glucosamine-6-sulfate
Glucosamine-6-phosphate
Phenylalanine
Leucine
Isoleucine
Methylamine
Ethylamine
Diethylamine
Propylamine
Butylamine
Amine dehydrogenases (AmDHs)
Histamine
Glycine
2-amino-1-propanol
α-methylbenzylamine
2-amino-4-methyl-1-pentanol
(S)-3,3-dimethyl-2-butylamine
(S)-leucine ethyl ester
2-(aminomethyl)-1-ethylpyrrolidine (B195583)
Aniline
2-methylaniline
m-Toluidine
p-Toluidine
Dimethylamine
Diethylamine
Cyclopentylamine
2-fluorobenzylamine (B1294385)
tert-Butylisopropylallylamine
Theoretical and Computational Studies on But 3 En 2 Amine
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in modern chemistry for understanding the electronic structure and reactivity of molecules. tdx.catchem960.com These methods are frequently used to map out complex reaction mechanisms, identify transition states, and calculate the energy barriers associated with chemical transformations. hud.ac.uksoken.ac.jp Furthermore, DFT has proven valuable in predicting the stereochemical outcomes of reactions, a critical aspect in fields like asymmetric synthesis. researchgate.net
Elucidation of Reaction Pathways and Transition States
For many amine-related reactions, such as amide reductions or coupling reactions, DFT has been successfully employed to detail the step-by-step molecular transformations. chem960.comhud.ac.uk This involves locating the geometry of transition states—the highest energy point along a reaction coordinate—which is crucial for understanding how a reaction proceeds. However, no specific studies applying these methods to elucidate the reaction pathways involving But-3-en-2-amine have been found.
Calculation of Activation Barriers and Reaction Energetics
A key output of DFT calculations is the energetics of a reaction, including the activation energy, which determines the reaction rate. soken.ac.jp By calculating the energy of reactants, transition states, and products, a complete energy profile can be constructed. While this is a standard computational practice, data tables and detailed findings regarding the activation barriers for reactions of this compound are absent from the literature.
Prediction of Stereochemical Outcomes
Computational models are often used to predict which stereoisomer will be preferentially formed in a reaction. This is achieved by comparing the energies of the different diastereomeric transition states leading to the various products. Although stereoselective syntheses involving allylic amines are an active area of research, specific computational predictions for reactions starting with or forming this compound are not documented. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions that are difficult to observe experimentally. google.com
Conformational Analysis and Intermolecular Interactions
MD simulations can reveal the preferred three-dimensional shapes (conformations) of a molecule and how it interacts with other molecules. This is vital for understanding its physical properties and biological activity. For various amine-containing systems, such as dendrimers, MD has been used to study their structure. researchgate.net However, a specific conformational analysis or a study of the intermolecular interaction patterns of this compound is not available.
Solvent Effects on Reactivity and Stereoselectivity
The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. MD simulations, often in combination with quantum mechanics (QM/MM methods), can model these effects by explicitly including solvent molecules. This allows researchers to understand how the solvent stabilizes or destabilizes reactants, transition states, and products. While the general importance of solvent effects on amine reactivity is known, specific simulation studies focusing on this compound in different solvent environments have not been published.
In Silico Approaches for Biocatalyst Discovery and Design (Amine Dehydrogenases)
The development of sustainable and efficient methods for amine synthesis is a significant goal in modern chemistry, with biocatalysis emerging as a powerful tool. anr.fr Amine dehydrogenases (AmDHs) are a promising class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines, using an inexpensive nitrogen source like ammonia (B1221849) and a recyclable cofactor. anr.frnih.gov The discovery and engineering of novel AmDHs with desired substrate specificity and stability are crucial for their industrial application. In silico, or computational, approaches have become indispensable in accelerating this process. cns.fr
Projects such as MODAMDH are dedicated to identifying diverse AmDHs by screening vast genomic and metagenomic databases. anr.frcns.fr These initiatives employ innovative bioinformatics methods that combine sequence- and structure-based analyses to uncover distant homologues and structurally varied enzymes. anr.fr The aim is to expand the portfolio of available biocatalysts beyond the currently known AmDHs, which are often limited to linear aliphatic ketones and aldehydes. anr.fr
The discovery of native AmDHs has been advanced through strategies like pairwise sequence alignment. cns.fr Building on this, computational approaches are used to explore microbial biodiversity for new AmDHs with different characteristics, including substrate scope, selectivity, and stability. cns.fr This involves both sequence-driven and 3D-guided methods to account for distant homologies. cns.fr
Furthermore, in silico structural exploration and targeted protein engineering can be used to expand the substrate scope of known AmDHs. researchgate.net For instance, the active sites of many native AmDHs are limited by bulky amino acids. researchgate.net Computational analysis can identify these key residues, and subsequent site-directed mutagenesis can create variants with altered substrate specificity. researchgate.net Molecular dynamics simulations can provide insights into cofactor and substrate binding, guiding further mutagenesis efforts. researchgate.netyork.ac.uk While direct in silico studies designing AmDHs specifically for the synthesis of this compound are not extensively documented, these established computational workflows could be applied to identify or engineer an AmDH capable of converting but-3-en-2-one (B6265698) to this compound.
Table 1: In Silico Approaches for Amine Dehydrogenase Discovery and Design
| Approach | Description | Application in Biocatalyst Development |
|---|---|---|
| Sequence-Based Discovery | Utilizes bioinformatics tools like pairwise sequence alignment (e.g., BLAST) to search genomic and metagenomic databases for sequences homologous to known AmDHs. cns.fr | Identification of new, naturally occurring AmDHs from a wide range of microorganisms. cns.fr |
| Structure-Based Discovery | Employs 3D structural information and molecular modeling to identify proteins with folds and active site architectures characteristic of AmDHs, even with low sequence similarity. anr.fr | Discovery of structurally diverse AmDHs that may have been missed by sequence-based methods alone. anr.fr |
| Protein Engineering | Involves computational analysis of an enzyme's structure to identify key amino acid residues for targeted mutagenesis. This can be used to alter substrate specificity, enhance stability, or improve catalytic efficiency. researchgate.net | Modification of existing AmDHs to accept new substrates (like but-3-en-2-one) or to improve their performance under specific reaction conditions. researchgate.net |
Structure-Reactivity Relationship Predictions
The reactivity of a chemical compound is intrinsically linked to its electronic and structural properties. mdpi.com Computational chemistry provides a powerful toolkit for predicting and understanding these structure-reactivity relationships, offering insights that can guide synthetic planning and explain experimental observations. mdpi.comnih.gov For this compound, its reactivity is primarily dictated by the interplay between the amine functional group and the adjacent vinyl group.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net By calculating various molecular properties, one can predict the most likely sites for electrophilic or nucleophilic attack. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.com
For this compound, the lone pair of electrons on the nitrogen atom would be expected to be a major contributor to the HOMO, making the amine group a primary site for reactions with electrophiles. The distribution and energy of the LUMO would indicate the most electrophilic sites in the molecule.
Conceptual DFT also provides reactivity indices such as Fukui functions and local softness. nih.gov These indices can be calculated for each atom in the molecule to quantify its susceptibility to nucleophilic or electrophilic attack. nih.gov For example, the condensed Fukui functions can pinpoint the specific atoms most likely to be involved in a reaction, which is particularly useful for molecules with multiple potential reactive sites. nih.gov In the case of this compound, these calculations could help differentiate the reactivity of the nitrogen atom versus the carbon-carbon double bond.
Table 2: Computational Parameters for Predicting Structure-Reactivity Relationships
| Computational Parameter | Description | Relevance to this compound Reactivity |
|---|---|---|
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. The HOMO-LUMO gap is an indicator of molecular stability. mdpi.com | The HOMO energy would indicate the nucleophilicity of the amine group, while the LUMO energy would suggest potential sites for nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule, indicating regions of positive and negative charge. | Would visually identify the electron-rich nitrogen atom as a likely site for electrophilic attack and potentially electron-deficient regions of the molecule. |
| Fukui Functions | A local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. nih.gov | Would quantify the reactivity of individual atoms, allowing for a comparison between the nucleophilicity of the nitrogen and the carbons of the double bond. nih.gov |
| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intramolecular interactions, such as hydrogen bonding. researchgate.net | Could provide insights into the delocalization of the nitrogen lone pair and its interaction with the adjacent π-system of the double bond. |
| Calculated pKa | The theoretical prediction of the acid dissociation constant, indicating the basicity of the amine group. msu.edu | Would quantify the basicity of this compound, a key factor in its reactivity in acid-base chemistry and as a nucleophile. |
Applications of But 3 En 2 Amine in Advanced Organic Synthesis
As a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter at the C-2 position makes But-3-en-2-amine an important chiral synthon. Enantiomerically pure forms of this amine are crucial starting materials for asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The demand for such enantiopure compounds is particularly high in the pharmaceutical and agrochemical industries, where stereochemistry often dictates biological activity.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. researchgate.net Azepines, which are seven-membered heterocyclic compounds containing a nitrogen atom, represent an important class of these molecules. researchgate.netrsc.org The synthesis of the azepine ring system can be challenging due to unfavorable ring-strain kinetics. nih.gov However, modern synthetic methods like ring-closing metathesis (RCM) have provided efficient pathways. researchgate.net
This compound serves as an excellent precursor for azepine synthesis. The strategy involves the transformation of the primary amine into a diene, which can then undergo cyclization. For example, N-allylation of this compound (reaction of the amine with an allyl halide) would yield an N-allyl-N-(but-3-enyl)amine derivative. This resulting diene is a suitable substrate for ruthenium-catalyzed ring-closing metathesis. researchgate.netru.nl This reaction efficiently constructs the seven-membered ring, leading to the formation of a substituted 2,3,6,7-tetrahydroazepine. researchgate.netnih.gov This approach highlights the utility of this compound in building complex heterocyclic frameworks from simple, acyclic precursors.
Optically active amines are invaluable intermediates in the synthesis of complex chiral molecules. acs.org this compound, being inherently chiral, can be used in its enantiomerically pure (R) or (S) form to introduce a defined stereocenter into a target molecule. This is a fundamental strategy in asymmetric synthesis, avoiding the need for costly and often inefficient chiral resolution steps later in a synthetic sequence.
The amine group can be readily transformed into other functional groups, such as amides, or used as a nucleophile in various coupling reactions, while the alkene moiety provides a handle for further functionalization, such as oxidation, reduction, or addition reactions. wikipedia.orglibretexts.org For instance, the (S)-enantiomer of this compound can be incorporated into a larger molecule, transferring its specific stereochemistry, which is crucial for the synthesis of enantiomerically pure pharmaceuticals where only one enantiomer provides the desired therapeutic effect.
Participation in Catalyst and Ligand Design
In transition metal catalysis, the ligand bound to the metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. Chiral ligands are essential for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral compounds.
While this compound is a primary amine, it can be readily converted into secondary and tertiary amines via N-alkylation reactions. lumenlearning.com These resulting tertiary amines are key components in the design of advanced ligands for metal catalysis. Tertiary amine moieties within a ligand can act as hemilabile coordinating groups, binding to and dissociating from the metal center during a catalytic cycle, which can be crucial for catalytic efficiency. Furthermore, the nitrogen atom in a tertiary amine can serve as a Brønsted base or participate in hydrogen bonding interactions with a substrate, influencing the stereochemical outcome of a reaction. oup.com
A prominent example is the use of chiral ferrocene-based tertiary amines, such as Ugi's amine, as precursors for highly effective phosphine (B1218219) ligands like JOSIPHOS. wikipedia.org These ligands are widely used in industrial-scale asymmetric hydrogenation reactions. This compound can serve as a foundational chiral building block for analogous ligand systems. By converting it to a tertiary amine and incorporating it into a larger, often multidentate, framework, new chiral ligands can be designed. The inherent chirality of the this compound backbone can thus be translated into the stereochemical control exerted by the final metal-ligand catalyst. oup.comwikipedia.org
| Catalyst/Ligand Type | Role of Amine Moiety | Relevant Metal | Example Reaction |
| P,N,N-Ligands | Tridentate coordination | Copper (Cu) | Propargylic aminations |
| Bisphosphine–Thiourea Ligands | Coordination (phosphine) and H-bonding (thiourea derived from amine) | Palladium (Pd) | Asymmetric allylic substitution |
| SpiroPAP Ligand | Tridentate N,N,P-coordination | Iridium (Ir) | Asymmetric hydrogenation of ketones |
Table 2: Examples of Tertiary Amine Moieties in Ligand Design for Metal Catalysis. oup.com
Utility in Material Science Precursor Chemistry
The dual functionality of this compound also lends itself to applications in material science, particularly in the synthesis of functional polymers and as a precursor for other materials.
The terminal double bond in this compound is a reactive functional group that can participate in polymerization reactions. cymitquimica.com Through radical or ionic polymerization mechanisms, the alkene moiety can be used to create polymers with pendant secondary amine groups along the polymer backbone. These polyamines can have unique properties and applications, for example, as chelating agents for metal ions, as flocculants, or as functional coatings.
The presence of the amine group can influence the polymerization process and the properties of the resulting material. For example, the basicity of the amine can affect the polymerization of other monomers in a copolymerization reaction. Furthermore, the amine groups on the final polymer can be further functionalized, allowing for the tailoring of the material's properties for specific applications in fields like drug delivery, gene therapy, or as a support for catalysts.
Strategic Integration in Multi-Step Synthetic Sequences
The dual functionality of this compound makes it a valuable synthon for the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles. wikipedia.orggoogle.com Its ability to participate in sequential or cascade reactions allows for the rapid assembly of complex scaffolds from simple starting materials. wikipedia.orgnumberanalytics.com
This compound is an ideal substrate for powerful cascade reactions that construct cyclic systems in a single, efficient operation. Two prominent examples are the aza-Cope/Mannich cascade and the Pictet-Spengler reaction, both of which are central to the synthesis of alkaloids and other biologically active compounds. wikipedia.orgwikipedia.orgmdpi.com
The aza-Cope rearrangement , a type of nih.govnih.gov-sigmatropic rearrangement, is particularly effective for synthesizing substituted pyrrolidines and other nitrogenous rings. wikipedia.orgtcichemicals.com In a typical sequence, this compound can be condensed with an aldehyde to form an iminium ion. numberanalytics.com This intermediate is perfectly poised to undergo a cationic 2-aza-Cope rearrangement. wikipedia.org When coupled with an intramolecular Mannich reaction, this sequence allows for the stereospecific construction of complex heterocyclic frameworks. wikipedia.org For instance, the reaction of an amino alcohol, derived from an amine like this compound, can be triggered to undergo a cascade, yielding highly functionalized pyrrolidine (B122466) rings. wikipedia.org This strategy has been leveraged in the synthesis of various chiral homoallylic amines through synergistic catalytic systems. nih.gov
Another cornerstone of heterocyclic synthesis is the Pictet-Spengler reaction , which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure to form tetrahydroisoquinolines or β-carbolines. wikipedia.orgnih.govchemeurope.com While this compound is not a β-arylethylamine, its structure is readily modified to generate a suitable precursor. The alkene moiety can be functionalized to introduce an aromatic ring, or the amine can be coupled with an aryl-containing fragment, thereby setting the stage for a subsequent Pictet-Spengler cyclization. This highlights the role of this compound as a foundational building block in multi-step routes toward complex natural products. mdpi.comresearchgate.net
The table below summarizes key sequential transformations where this compound or its derivatives can be strategically employed.
| Transformation | Reactants | Key Intermediates | Product Class |
| Aza-Cope/Mannich Cascade wikipedia.org | This compound derivative, Aldehyde | Iminium ion, Enol | Substituted Pyrrolidines |
| Pictet-Spengler Reaction wikipedia.orgmdpi.com | Aryl-functionalized this compound, Aldehyde/Ketone | Iminium ion, Spirocycle | Tetrahydroisoquinolines, β-Carbolines |
| Heterocycle Annulation researchgate.netorganic-chemistry.org | This compound, Polyfunctional reagents | Enaminone, Imine | Pyridines, Azoloazines, Imidazolones |
The presence of both a nucleophilic primary amine and a reactive alkene C=C double bond within the same molecule offers significant synthetic flexibility. These two groups can be functionalized selectively, either sequentially or in a single pot, to introduce diverse structural motifs.
The amine group is nucleophilic and basic, readily undergoing reactions such as alkylation, acylation, and sulfonylation. vaia.comncert.nic.in The alkene, on the other hand, is susceptible to electrophilic addition, oxidation, reduction, and cycloaddition reactions. nih.gov This differential reactivity allows for an orthogonal synthetic strategy, where one group is reacted while the other is protected or remains inert under the reaction conditions. For example, the amine can be protected as a carbamate (B1207046) or sulfonamide, enabling selective manipulation of the alkene (e.g., dihydroxylation, epoxidation, or hydroboration-oxidation). Subsequently, the protecting group can be removed to allow for functionalization of the amine.
A particularly powerful strategy involves leveraging the inherent reactivity of both groups in tandem. The aza-Cope rearrangement is a prime example where the amine forms an iminium ion and the alkene participates as the π-component of the nih.govnih.gov-sigmatropic shift. wikipedia.orgnumberanalytics.com Furthermore, this compound, particularly in its enantiopure form, can act as a chiral auxiliary . wikipedia.orgwikipedia.org In this role, the amine condenses with a carbonyl compound to form a chiral imine. Subsequent nucleophilic addition to the imine occurs diastereoselectively, directed by the chiral center of the auxiliary. wikipedia.orgrsc.org The alkene handle provides a site for further synthetic elaboration before the auxiliary is cleaved to reveal the desired chiral amine product. rsc.orgucc.ie
The following table outlines the distinct yet complementary reactivity of the functional groups in this compound.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Amine (-NH₂) vaia.comncert.nic.in | Acylation | Acyl Chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | |
| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine | |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine, Quaternary Salt | |
| Alkene (C=C) nih.gov | Hydrogenation | H₂, Pd/C | Alkane |
| Halogenation | Br₂, Cl₂ | Dihaloalkane | |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol | |
| Epoxidation | m-CPBA | Epoxide | |
| Ozonolysis | 1. O₃; 2. Zn/H₂O or Me₂S | Carbonyl Compounds |
Role in Sulfonamide Synthesis as an Amine Reagent
Sulfonamides are a critical class of compounds in medicinal chemistry and are also valuable intermediates in organic synthesis. dergipark.org.trnih.govrsc.org The most common method for their preparation is the reaction of a primary or secondary amine with a sulfonyl chloride. ncert.nic.inwikipedia.org This classic transformation is known as the Hinsberg reaction. wikipedia.orglibretexts.orglkouniv.ac.in
This compound, as a primary amine, serves as an excellent nucleophile in this reaction. It readily attacks the electrophilic sulfur atom of a sulfonyl chloride, such as benzenesulfonyl chloride, displacing the chloride ion to form a stable N-(but-3-en-2-yl)sulfonamide. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base, like pyridine (B92270) or aqueous sodium hydroxide, to neutralize the HCl generated as a byproduct. lkouniv.ac.inresearchgate.net
The resulting product, an N-alkenyl sulfonamide, is a versatile synthetic intermediate. The sulfonamide group is a strong electron-withdrawing group, which can activate the adjacent alkene toward nucleophilic attack (e.g., in Michael additions) and participate in various cyclization reactions. The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated, allowing for N-alkylation. vaia.comlkouniv.ac.in
The general synthesis of a sulfonamide using this compound is presented below.
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Benzenesulfonyl Chloride | Pyridine or aq. NaOH | N-(but-3-en-2-yl)benzenesulfonamide |
| This compound | p-Toluenesulfonyl Chloride | Pyridine or aq. NaOH | N-(but-3-en-2-yl)-4-methylbenzenesulfonamide |
| This compound | Methanesulfonyl Chloride | Pyridine or aq. NaOH | N-(but-3-en-2-yl)methanesulfonamide |
Q & A
Q. What are the common synthetic routes for preparing But-3-en-2-amine, and how do reaction conditions influence yield and purity?
this compound can be synthesized via reductive amination of α,β-unsaturated ketones or through hydroamination of allyl derivatives. For example, enantioselective Rhodium-catalyzed hydroacylation has been used to synthesize structurally similar amines (e.g., N-(3-Chlorobenzyl)-2-phenylthis compound) with yields up to 81% under optimized conditions . Key parameters include catalyst loading (5–10 mol%), solvent polarity (e.g., THF or DCM), and temperature control (0–25°C). Characterization via / NMR and HR MS is critical to confirm regioselectivity and purity .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?
NMR is essential for identifying vinyl proton environments (δ 5.2–5.8 ppm for alkene protons) and amine proton shifts (δ 1.5–2.5 ppm, depending on substitution). IR spectroscopy can confirm N-H stretches (3300–3500 cm) and alkene C=C stretches (1640–1680 cm). High-resolution mass spectrometry (HR MS) validates molecular ion peaks (e.g., [M+H]) with ±5 ppm accuracy . For enantiomeric resolution, chiral HPLC with cellulose-based columns is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Limited toxicological data are available for this compound, but analogous amines require precautions against inhalation and dermal exposure. Use fume hoods, nitrile gloves, and PPE. Store under inert gas (N) at 2–8°C to prevent oxidation. Ecological impact assessments (e.g., biodegradability, bioaccumulation) are lacking, necessitating containment protocols for waste disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for enantioselective this compound synthesis?
Discrepancies in catalytic performance (e.g., Rh vs. Ag catalysts) may stem from ligand steric effects, solvent interactions, or substrate electronic profiles. Systematic meta-analysis using the -statistic can quantify heterogeneity across studies, while subgroup analyses (e.g., ligand type, solvent class) identify confounding variables . For example, a Q-test () may reveal significant variability in Pd-catalyzed hydroamination yields due to moisture sensitivity .
Q. What strategies optimize the stereochemical outcome of this compound derivatives in asymmetric synthesis?
Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) enhance diastereomeric excess (de >90%). Computational modeling (DFT) of transition states predicts regioselectivity in hydroamination reactions. For example, steric hindrance at the β-carbon of butenyl substrates favors syn-addition pathways . Experimental validation via X-ray crystallography or NOESY NMR is critical .
Q. How should researchers design experiments to address gaps in toxicity and environmental impact data for this compound?
Conduct acute toxicity assays (e.g., Daphnia magna LC) and soil mobility studies using OECD guidelines. For mechanistic insights, use in vitro models (e.g., HepG2 cells) to assess metabolic pathways and reactive metabolite formation. Meta-regression of existing amine toxicity datasets can extrapolate risks, though between-study variance () must be quantified to avoid bias .
Q. What systematic review methodologies are effective for synthesizing fragmented literature on this compound applications?
Follow PRISMA guidelines to screen databases (PubMed, Web of Science) using Boolean queries (e.g., "this compound AND (synthesis OR catalysis)"). Exclude non-peer-reviewed sources and assess study quality via ROBINS-I for experimental bias. Use the H-index to evaluate heterogeneity in reported reaction yields .
Methodological Frameworks
Q. How to statistically analyze heterogeneous data in comparative studies of this compound derivatives?
Apply random-effects meta-analysis models to account for variability in experimental conditions. Calculate the between-study variance () via restricted maximum likelihood (REML) and report 95% prediction intervals. For small datasets, the Paule-Mandel estimator provides robust values .
What criteria define a rigorous research question for investigating this compound’s reactivity?
Use the PICOT framework: P opulation (substrate scope), I ntervention (catalytic system), C omparison (e.g., thermal vs. photochemical conditions), O utcome (yield, enantiomeric excess), T ime (reaction duration). Avoid binary questions (yes/no) in favor of mechanistic hypotheses (e.g., "How do electron-withdrawing substituents affect hydroamination rates?") .
Tables
Table 1. Key Synthetic Routes for this compound Derivatives
| Method | Catalyst | Yield (%) | ee (%) | Characterization Techniques | Reference |
|---|---|---|---|---|---|
| Rh-catalyzed hydroacylation | [Rh(cod)]BF | 81 | 95 | NMR, HR MS, IR | |
| Reductive amination | NaBH | 64 | N/A | NMR, Chiral HPLC |
Table 2. Critical Safety Data for this compound Handling
| Parameter | Status | Recommended Protocol |
|---|---|---|
| Acute toxicity | No data | Use ALARA principles |
| Environmental persistence | No data | Incinerate via EPA Method 8290 |
| Flammability | Likely (amine class) | Store away from oxidizers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
